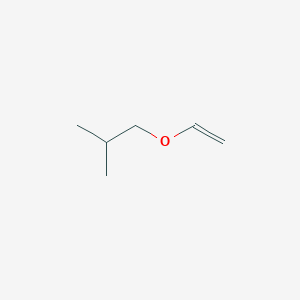
Isobutyl vinyl ether
Cat. No. B089885
:
109-53-5
M. Wt: 100.16 g/mol
InChI Key: OZCMOJQQLBXBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09310682B2
Procedure details


Into a 50-mL eggplant-shaped flask, 8.61 g (100 mmol) of methacrylic acid and 20.0 g (200 mmol) of isobutyl vinyl ether were placed. A fluorine resin-coated stirring piece was dropped into the flask. The mixed solution inside the flask was heated for 6 hours by immersing the flask in an oil bath whose temperature was controlled to 60° C. while stirring the mixed solution by the stirring piece with the use of a magnetic stirrer. After the heating, the whole of the mixed solution was mixed with 20 ml of aqueous sodium hydrogencarbonate solution (concentration: 5 wt %). The resulting mixed solution was left still and separated into an organic phase and an aqueous phase. The organic phase was extracted, dried with sodium sulfate to remove therefrom moisture content, and then, filtrated. The thus-obtained filtrate was concentrated under the conditions of a temperature of 40° C. and a pressure of 30 hPa by a rotary evaporator. By this, 12.32 g of 1-(2-methylpropoxy)ethyl methacrylate of the following formula was obtained in the form of a pale yellow liquid as a protected carboxyl-containing monomer for providing a repeating unit B2 in a polymer.


Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH:7]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[CH2:8].FF>C(=O)([O-])O.[Na+]>[C:1]([O:6][CH:7]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCC(C)C
|
Step Two
|
Name
|
fluorine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring the mixed solution by the stirring piece with the use of a magnetic stirrer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixed solution inside the flask was heated for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was controlled to 60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixed solution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was left still
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated into an organic phase
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
moisture content, and then, filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The thus-obtained filtrate was concentrated under the conditions of a temperature of 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a pressure of 30 hPa by a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)OCC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.32 g | |
| YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
